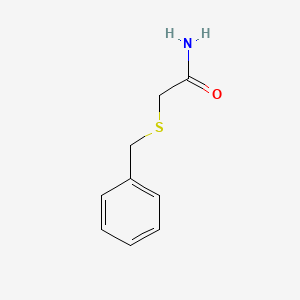

Acetamide, 2-(benzylthio)-

Description

Significance of the Thioether-Acetamide Scaffold in Organic Chemistry

The thioether-acetamide scaffold is a noteworthy structural motif in synthetic chemistry due to the distinct properties of its constituent functional groups. The thioether linkage (C-S-C) is crucial for introducing conformational flexibility and can be susceptible to oxidation to form sulfoxides or sulfones, offering a route for further functionalization. vulcanchem.com This sulfur-based reactivity and the lipophilicity imparted by the benzyl (B1604629) group can be critical for molecular interactions, such as enhancing a molecule's ability to penetrate lipid membranes. vulcanchem.comvulcanchem.com

The acetamide (B32628) portion (–NH–CO–CH₂–) provides a site for hydrogen bonding, which is fundamental for molecular recognition and binding to biological targets like enzymes and receptors. vulcanchem.comvulcanchem.com The synthesis of this scaffold often involves straightforward and efficient reactions. For instance, thioether formation can be achieved through the reaction of a thiol with an α-haloacetamide, a common strategy in building more complex molecules. vulcanchem.comrsc.org The combination of these groups creates a scaffold that is both synthetically accessible and functionally significant, making it an attractive starting point for developing new compounds with tailored properties.

Overview of Structural Diversity within 2-(Benzylthio)acetamide Derivatives

The 2-(benzylthio)acetamide core serves as a building block for a wide array of more complex molecules. Chemists have synthesized numerous derivatives by attaching various heterocyclic or aromatic rings to the acetamide nitrogen or by modifying the benzyl group. This structural diversification aims to modulate the compound's physicochemical properties and biological activity.

The diversity of these structures is extensive, with the 2-(benzylthio)acetamide moiety being incorporated into systems containing:

Thiadiazole rings : These derivatives have been explored for their potential anticancer activities. nih.govaablocks.com

Benzimidazole (B57391) rings : This class of derivatives has shown promise as antitubercular agents. scielo.brresearchgate.net

Pyrimidine and Pyrazolopyrimidine scaffolds : These have been investigated in various medicinal chemistry contexts. vulcanchem.comevitachem.com

Isothiazole, Pyrazole, Furan, and Thiophene rings : These heterocyclic additions contribute to a wide range of potential applications. vulcanchem.comchemsrc.comchemsrc.com

The table below showcases a selection of these diverse derivatives, highlighting the versatility of the 2-(benzylthio)acetamide scaffold.

| Derivative Name | Additional Heterocyclic/Aromatic System | CAS Number | Molecular Formula |

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide | 1,3,4-Thiadiazole (B1197879) | 64387-67-3 | C₁₁H₁₁N₃OS₂ |

| 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | 1,3,4-Thiadiazole, Trifluoromethylphenyl | 477331-27-4 | C₁₈H₁₃F₃N₄OS₃ |

| 2-(Benzylthio)-1H-benzo[d]imidazole derivatives | Benzimidazole | Various | Various |

| N-(3-acetamidophenyl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide | Dihydropyrimidine, Acetamidophenyl | 1105209-99-1 | C₂₁H₂₀N₄O₃S |

| N-(2-(1H-indol-3-yl)ethyl)-2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide | Dihydropyrimidine, Indole | 1105214-31-0 | C₂₄H₂₄N₄O₂S |

| 2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide | Isothiazole | 1206996-65-7 | C₁₃H₁₄N₂OS₂ |

| 2-(benzylthio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide | Pyrazine, Pyrazole | Not specified | Not specified |

| 2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide | Thiophene, Furan | 2034592-38-4 | C₂₀H₁₉NO₂S₂ |

| 2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide | Thiazole (B1198619), Phenyl | 1795443-39-8 | C₂₁H₂₀N₂OS₂ |

| 2-(benzylthio)-N-phenylacetamide | Phenyl | Not specified | C₁₅H₁₅NOS |

| 2-(benzylthio)-N-(2-chloro-4-nitrophenyl)acetamide | Chloronitrophenyl | Not specified | C₁₅H₁₃ClN₂O₃S |

Multidisciplinary Research Context and Potential Applications

Research into 2-(benzylthio)acetamide and its derivatives spans several scientific fields, primarily driven by the search for new therapeutic agents and agrochemicals.

Medicinal Chemistry : A significant area of investigation is in the development of novel drugs.

Antitubercular Activity : Derivatives incorporating a benzimidazole ring have been synthesized and tested against Mycobacterium tuberculosis. scielo.brresearchgate.net Some of these compounds have shown potent activity against drug-susceptible and multidrug-resistant strains of the bacterium, with low toxicity to mammalian cells. scielo.br The design of these molecules often involves molecular hybridization, combining features from other active compounds. researchgate.net

Anticancer Properties : 1,3,4-Thiadiazole derivatives of 2-(benzylthio)acetamide have been evaluated for their cytotoxic effects against various cancer cell lines. nih.gov Studies have shown that certain derivatives exhibit significant anticancer activity, for instance, against breast cancer cell lines. nih.gov The mechanism of action for some related compounds is thought to involve the inhibition of protein kinases, where the benzylthio group occupies a hydrophobic pocket in the target enzyme.

Other Therapeutic Areas : The core structure is also a component of molecules designed as kinase inhibitors and antimicrobial agents. vulcanchem.com

Agrochemicals : The fungicidal properties of benzylthio derivatives have been noted. For example, they have been investigated as seed coatings to protect crops like wheat from fungal infections. vulcanchem.com

The versatility of the 2-(benzylthio)acetamide scaffold, combined with the potential for diverse functionalization, ensures its continued relevance in multidisciplinary research aimed at discovering new bioactive molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

54744-70-6 |

|---|---|

Molecular Formula |

C9H11NOS |

Molecular Weight |

181.26 g/mol |

IUPAC Name |

2-benzylsulfanylacetamide |

InChI |

InChI=1S/C9H11NOS/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) |

InChI Key |

SSAAMOPNNPAZDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2 Benzylthio Acetamide Derivatives

Established Synthetic Pathways for 2-(Benzylthio)acetamides

The most common and established method for synthesizing 2-(benzylthio)acetamides is through the S-alkylation of a thiol with a haloacetamide. Specifically, the reaction of benzyl (B1604629) mercaptan with 2-chloroacetamide (B119443) is a primary route. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

A representative procedure involves reacting benzyl chloride with a suitable thiol in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as ethanol (B145695), which is then refluxed for several hours. sapub.org Another approach involves the use of potassium carbonate in acetone. sapub.org

The general reaction can be depicted as:

Benzyl-SH + Cl-CH₂-CONH₂ → Benzyl-S-CH₂-CONH₂ + HCl

This method is widely applicable for the synthesis of various N-substituted 2-(benzylthio)acetamide derivatives by starting with the corresponding N-substituted 2-chloroacetamide. sapub.orgzsmu.edu.ua

Functionalization and Derivatization Approaches via Thioether Linkages

The thioether linkage in 2-(benzylthio)acetamide is a key site for further functionalization and derivatization. One of the primary reactions is oxidation. The benzylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the compound's chemical and physical properties.

Another significant transformation is the cleavage of the C-S bond. This can be achieved through various reductive or oxidative methods, allowing for the introduction of other functional groups at the α-position to the acetamide (B32628).

Reaction Mechanisms in the Formation of 2-(Benzylthio)acetamide Analogues

The formation of 2-(benzylthio)acetamide and its analogues primarily proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism. In this process, the sulfur atom of the thiol (or more commonly, the thiolate) acts as the nucleophile, attacking the electrophilic carbon atom bearing a halogen (e.g., chlorine in 2-chloroacetamide). The reaction involves a backside attack, leading to the displacement of the halide ion as a leaving group.

The rate of this reaction is influenced by several factors, including the nature of the solvent, the strength of the base used, and the steric hindrance around the reacting centers. researchgate.net The use of a polar aprotic solvent can enhance the nucleophilicity of the thiolate and facilitate the reaction.

Synthetic Routes to Heterocyclic Derivatives Incorporating the 2-(Benzylthio)acetamide Moiety

The 2-(benzylthio)acetamide scaffold serves as a valuable building block for the synthesis of various heterocyclic compounds. The presence of the thioether and amide functionalities allows for a range of cyclization reactions.

One notable application is in the synthesis of thiazole (B1198619) derivatives. wikipedia.orgresearchgate.net The Hantzsch thiazole synthesis, a well-established method, involves the reaction of a thioamide with an α-haloketone. wikipedia.orgorgsyn.orgbenthamdirect.com While 2-(benzylthio)acetamide itself is not a thioamide, its derivatives or related structures can be utilized in similar cyclocondensation reactions. For instance, thioamides, which can be prepared from the corresponding amides, are key precursors. acs.org The reaction between a thioamide and an α-halo carbonyl compound is a cornerstone for thiazole ring formation. benthamdirect.comnih.gov

Furthermore, the thioamide group is a versatile synthon for creating other heterocycles like pyridine-2-thiones and thiazolin-4-ones through addition-cyclization reactions. acs.org Copper-catalyzed intramolecular cyclization of thioamides offers an efficient route to various nitrogen-containing heterocycles. oup.com

Catalytic and Green Chemistry Approaches in 2-(Benzylthio)acetamide Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. In the context of 2-(benzylthio)acetamide synthesis, this translates to the use of catalysts and green reaction conditions.

For the synthesis of the precursor thioamides, polymer-supported amine catalysts have been shown to be effective, allowing for milder reaction conditions and easier catalyst recovery and reuse. google.com Zeolite H-beta has also been utilized as a catalyst for the construction of thiazole rings from thioamides. researchgate.net

The use of green solvents is another important aspect. Ionic liquids, such as [BMIM]BF₄, have been employed as a recyclable medium for the synthesis of thiazoles from arylthioamides and α-bromoacetophenones, often in conjunction with ultrasound irradiation to accelerate the reaction. mdpi.com Water has also been explored as a solvent for the synthesis of sulfur-containing heterocycles under ultrasonic activation. mdpi.com

Isolation and Purification Methodologies for 2-(Benzylthio)acetamide Compounds

The isolation and purification of 2-(benzylthio)acetamide and its derivatives are crucial steps to obtain products of high purity. Standard laboratory techniques are typically employed.

After the reaction is complete, the crude product is often obtained by pouring the reaction mixture into water or ice-water to precipitate the solid product. sapub.orgekb.eg The solid is then collected by filtration and washed with water. sapub.org

Further purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol. sapub.org For more challenging separations or to obtain highly pure compounds, column chromatography is a widely used technique. scielo.br The choice of eluent for column chromatography depends on the polarity of the specific derivative, with mixtures of hexanes and ethyl acetate (B1210297) being common. scielo.br The purity of the final compound is typically confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. sapub.orgscielo.br

Advanced Spectroscopic and Structural Characterization of 2 Benzylthio Acetamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(benzylthio)acetamide, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a related compound, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide, the benzyl (B1604629) protons appear as a singlet at approximately 4.41 ppm, while the aromatic protons of the phenyl group resonate in the multiplet region between 7.21 and 7.43 ppm. The amide proton (NH) typically appears as a broad singlet at a higher chemical shift, around 11.95 ppm, due to its attachment to the electronegative nitrogen atom. The exact chemical shifts for 2-(benzylthio)acetamide itself would require experimental determination.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-(Benzylthio)acetamide

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (benzyl) | ~ 3.8 - 4.5 | Singlet |

| -C₆H₅ (phenyl) | ~ 7.2 - 7.5 | Multiplet |

| -NH₂ (amide) | ~ 5.5 - 8.0 | Broad Singlet |

| -CH₂- (acetyl) | ~ 3.3 - 3.6 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In derivatives containing the 2-(benzylthio)acetamide moiety, the carbonyl carbon (C=O) of the acetamide (B32628) group is typically observed in the range of 167-170 ppm. The methylene (B1212753) carbon of the benzyl group (-CH₂-) would be expected to appear further upfield. The carbons of the phenyl ring would resonate in the aromatic region, typically between 127 and 137 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-(Benzylthio)acetamide

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~ 170 |

| C (quaternary, phenyl) | ~ 137 |

| CH (phenyl) | ~ 127 - 129 |

| -CH₂- (benzyl) | ~ 36 |

| -CH₂- (acetyl) | ~ 38 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming the connectivity within spin systems. For 2-(benzylthio)acetamide, COSY would show correlations between the protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H and ¹³C signals for each CH and CH₂ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying the connectivity between quaternary carbons and protons, such as the correlation between the benzyl CH₂ protons and the quaternary carbon of the phenyl ring, as well as the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present and provide a molecular fingerprint.

In the IR spectrum of compounds containing an acetamide group, a strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1680–1700 cm⁻¹. The N-H stretching vibrations of the primary amide appear as one or two bands in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and methylene groups are expected in the 2850-3100 cm⁻¹ region.

Raman spectroscopy, which relies on the scattering of light, is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. The S-C and C-C stretching vibrations of the benzylthio group would be expected to give rise to distinct signals in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for 2-(Benzylthio)acetamide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H (amide) | Stretching | 3100 - 3500 | IR |

| C-H (aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| C=O (amide) | Stretching | 1680 - 1700 | IR |

| C=C (aromatic) | Stretching | 1450 - 1600 | IR, Raman |

| N-H (amide) | Bending | 1550 - 1650 | IR |

| C-S | Stretching | 600 - 800 | Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

For 2-(benzylthio)acetamide, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for related structures include the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺). Other fragments may arise from the loss of the acetamide group or cleavage of the thioether bond.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of 2-(benzylthio)acetamide are dictated by the chromophoric and auxochromic groups within its structure, namely the phenyl ring, the thioether linkage, and the acetamide group. While detailed spectroscopic studies focusing solely on 2-(benzylthio)acetamide are not extensively available in publicly accessible literature, the expected behavior can be inferred from the analysis of its constituent parts and related compounds.

The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions between molecular orbitals. In 2-(benzylthio)acetamide, the primary chromophore is the benzyl group, which contains a phenyl ring. The phenyl ring typically exhibits a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm, arising from π → π* transitions. The presence of the thioether and acetamide substituents can influence the position and intensity of these bands. The sulfur atom of the thioether group has non-bonding lone pairs of electrons which can participate in n → σ* transitions, and the acetamide group also possesses non-bonding electrons on the oxygen and nitrogen atoms, as well as π electrons in the carbonyl group, leading to possible n → π* and π → π* transitions.

For comparison, the UV-Vis spectrum of a related, more complex compound, 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide, is available and provides some insight. nih.gov The specific absorption maxima for this derivative are not explicitly listed in the available data, but the presence of the spectrum indicates that such compounds are indeed active in the UV region. The additional aromatic and sulfamoyl groups in this derivative would significantly alter the electronic environment compared to the simpler 2-(benzylthio)acetamide, likely causing shifts in the absorption bands.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. The fluorescence properties of a compound are highly dependent on its structure and environment. While the benzyl group can be fluorescent, the presence of the thioether and, particularly, the thioamide functionality can significantly influence the emission characteristics. Thioamides are known in some contexts to be fluorescence quenchers. nih.govbeilstein-journals.org This quenching can occur through processes like photoinduced electron transfer. Therefore, it is plausible that 2-(benzylthio)acetamide may exhibit weak fluorescence or be non-fluorescent. Detailed experimental studies, including the determination of fluorescence quantum yields and lifetimes, would be necessary to fully characterize its emissive properties.

To provide a comprehensive understanding, the following table summarizes the expected electronic transitions for the functional groups present in 2-(benzylthio)acetamide.

| Functional Group | Typical Electronic Transition(s) | Expected Absorption Region (nm) |

| Phenyl Ring | π → π | ~200-210 (strong), ~250-270 (weak) |

| Thioether (-S-) | n → σ | < 220 |

| Acetamide (-CONH2) | n → π, π → π | ~210-220 |

Note: These are general ranges and the actual absorption maxima for 2-(benzylthio)acetamide would result from the combined electronic effects of these groups.

Other Advanced Spectroscopic Techniques (e.g., Electron Spin Resonance)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is highly specific for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govwikipedia.org As 2-(benzylthio)acetamide in its ground state is a diamagnetic molecule with all electrons paired, it would not produce an ESR signal.

However, ESR spectroscopy would be an invaluable tool for studying radical species derived from 2-(benzylthio)acetamide. For instance, thioethers are known to form radical cations under certain conditions, such as upon γ-radiolysis or photo-oxidation. nih.gov The unpaired electron in these radical cations is often localized on the sulfur atom. The resulting ESR spectrum would provide detailed information about the electronic and geometric structure of the radical, through analysis of its g-factor and hyperfine couplings to nearby magnetic nuclei (e.g., ¹H, ¹³C).

The study of such radicals can be crucial in understanding reaction mechanisms involving 2-(benzylthio)acetamide, such as in biochemical pathways or materials science applications where radical intermediates may be formed. For example, in biological systems, thioether-containing molecules can play roles in electron transfer processes, and ESR can be used to probe these mechanisms. nih.gov

The application of ESR would require the generation of a paramagnetic species from 2-(benzylthio)acetamide. This could potentially be achieved through methods such as:

Chemical or electrochemical oxidation: To generate the radical cation.

Reaction with a radical initiator: To induce hydrogen abstraction or other radical reactions.

Photolysis: Using high-energy light to induce bond cleavage and radical formation.

The resulting ESR spectrum would be characterized by specific parameters that act as a fingerprint for the radical species formed.

| ESR Parameter | Information Provided |

| g-factor | Provides information about the electronic environment of the unpaired electron. For organic radicals, it is typically close to the free electron g-value of ~2.0023. Deviations from this value can indicate the type of atom the radical is centered on and the presence of spin-orbit coupling. |

| Hyperfine Coupling Constant (A) | Describes the interaction of the unpaired electron with nearby magnetic nuclei. The magnitude of the coupling provides information about the spatial distribution of the unpaired electron (the spin density) and the geometry of the radical. |

| Linewidth | Can provide information about dynamic processes, such as molecular tumbling or chemical exchange. |

While no specific ESR studies on 2-(benzylthio)acetamide have been identified in the available literature, the principles of the technique and its successful application to other thioether-containing compounds suggest its potential utility in characterizing the radical chemistry of this molecule.

Computational Chemistry and Theoretical Investigations of 2 Benzylthio Acetamide Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules based on the calculation of their electron density. nih.govnih.gov For 2-(benzylthio)acetamide, DFT calculations would form the foundation of a thorough theoretical analysis.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the coordinates on the potential energy surface where the net intermolecular forces on the atoms are zero. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. tandfonline.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), while the LUMO's energy relates to its electron affinity (its ability to accept an electron). frontiersin.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 2-(benzylthio)acetamide, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green represents areas of neutral potential.

For 2-(benzylthio)acetamide, an MEP map would highlight the electronegative oxygen and nitrogen atoms of the acetamide (B32628) group as regions of negative potential, making them likely sites for hydrogen bonding interactions. The hydrogen atoms of the amide group would show positive potential. This analysis is invaluable for predicting intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can be used to predict various spectroscopic properties. The calculated parameters can then be compared with experimental data to validate both the computational model and the experimental structure determination.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. ijpsonline.com These predictions are highly sensitive to the molecular conformation and electronic environment around each nucleus, serving as a powerful tool for structural elucidation.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of a molecule. Each calculated frequency can be assigned to a specific vibrational mode (e.g., C=O stretch, N-H bend, C-S stretch). Comparing the computed spectrum with an experimental one helps confirm the molecule's structure. Often, calculated frequencies are scaled to better match experimental values.

Natural Bonding Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which correspond closely to the familiar Lewis structure representation.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. The surface is generated based on the electron distribution of the molecule within the crystal. The surface can be colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds and other strong interactions.

Linear and Nonlinear Optical (NLO) Properties Prediction

The study of nonlinear optical (NLO) properties is a significant area of materials science, with applications in telecommunications, optical data storage, and laser frequency modulation. acs.org Organic molecules, particularly those with donor-π-acceptor architectures, are promising candidates for NLO materials due to their high structural versatility and potential for large nonlinear responses. nih.gov

Theoretical predictions of NLO properties for 2-(benzylthio)acetamide can be performed using quantum chemical methods like Density Functional Theory (DFT). nih.govnih.gov These calculations focus on key parameters such as linear polarizability (⟨α⟩), first hyperpolarizability (β), and second-order hyperpolarizability (⟨γ⟩). nih.gov The magnitude of these properties is closely linked to the molecule's electronic structure, specifically the energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller energy gap generally facilitates intramolecular charge transfer, leading to enhanced NLO responses. nih.gov

For 2-(benzylthio)acetamide, the presence of the sulfur atom (a potential electron donor) and the carbonyl group of the acetamide moiety (an electron acceptor), linked by a flexible alkyl chain, could give rise to modest NLO properties. DFT calculations would elucidate the precise values of its polarizability and hyperpolarizability.

| Parameter | Predicted Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (Egap) | 5.3 | eV | Relates to chemical reactivity and NLO response nih.gov |

| Linear Polarizability (⟨α⟩) | ~15 x 10-24 | esu | Measures the linear response to an electric field |

| First Hyperpolarizability (βtotal) | ~50 x 10-30 | esu | Characterizes second-order NLO response researchgate.net |

| Second Hyperpolarizability (⟨γ⟩) | ~30 x 10-36 | esu | Characterizes third-order NLO response acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov This method is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. frontiersin.orgnih.gov

For a series of 2-(benzylthio)acetamide analogs, a QSAR model could be developed to predict a specific biological activity, such as anticonvulsant or anticancer effects, which have been noted for related thioacetamide (B46855) and acetamide derivatives. researchgate.netresearchgate.net The process involves calculating various molecular descriptors for each analog. These descriptors quantify different aspects of the molecule's physicochemical properties, including:

Topological descriptors: Characterize molecular size, shape, and branching.

Electronic descriptors: Describe the electronic environment, such as dipole moment and partial charges on atoms. researchgate.net

Hydrophobic descriptors: Quantify lipophilicity, often represented by the logarithm of the partition coefficient (logP). nih.gov

A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that links a combination of these descriptors to the observed biological activity (e.g., pIC50, the negative logarithm of the half-maximal inhibitory concentration). nih.gov

Table 2: Hypothetical QSAR Model for Anticancer Activity of 2-(benzylthio)acetamide Analogs This table illustrates a potential QSAR model. The equation and descriptor values are exemplary.

| Analog | R-Group (on phenyl ring) | LogP | Dipole Moment (Debye) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | H | 2.1 | 3.5 | 5.2 | 5.1 |

| 2 | 4-Cl | 2.8 | 4.1 | 5.9 | 5.8 |

| 3 | 4-OCH₃ | 1.9 | 3.2 | 4.8 | 4.9 |

| 4 | 4-NO₂ | 2.0 | 5.5 | 6.2 | 6.3 |

QSAR Equation Example: pIC₅₀ = 0.8 * LogP + 0.5 * Dipole - 1.2

This model would suggest that increasing both lipophilicity and dipole moment could enhance the anticancer activity of this class of compounds.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. japsonline.com It is widely used in drug design to understand binding mechanisms and to screen virtual libraries of compounds for potential drug candidates. researchgate.net For 2-(benzylthio)acetamide, docking studies can hypothesize its potential biological targets and elucidate the specific molecular interactions responsible for binding.

Given the activities of structurally related molecules, potential targets for 2-(benzylthio)acetamide could include enzymes like tyrosine kinases, which are implicated in cancer. brieflands.comijpsonline.com A docking simulation would place the 2-(benzylthio)acetamide molecule into the ATP-binding pocket of a tyrosine kinase, for example. The simulation's output is a docking score, which estimates the binding affinity, and a predicted binding pose. japsonline.com Analysis of this pose reveals key interactions, such as hydrogen bonds with amino acid residues (e.g., with the amide N-H or carbonyl oxygen) and hydrophobic interactions (e.g., with the benzyl (B1604629) group). brieflands.com

Table 3: Predicted Interactions of 2-(benzylthio)acetamide with a Hypothetical Kinase Active Site

| Interacting Residue | Interaction Type | Ligand Moiety Involved | Predicted Distance (Å) |

| Glu95 | Hydrogen Bond | Amide N-H | 2.1 |

| Val27 | Hydrophobic | Benzyl Ring | 3.8 |

| Leu148 | Hydrophobic | Benzyl Ring | 4.2 |

| Asp155 | Hydrogen Bond | Amide C=O | 2.3 |

| Phe156 | π-π Stacking | Benzyl Ring | 4.5 |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Free Energies

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. unimi.it MD simulations are used to study the conformational flexibility of a ligand and the stability of a protein-ligand complex, as well as to calculate binding free energies with greater accuracy. acs.orgresearchgate.netdiva-portal.org

An MD simulation of 2-(benzylthio)acetamide bound to a protein target would involve simulating the movement of every atom in the system for a period of nanoseconds. figshare.com Key metrics analyzed from the simulation include:

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein and ligand. researchgate.net

Furthermore, post-processing of MD trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) allows for the calculation of the binding free energy (ΔGbind). researchgate.netnih.gov This value provides a more rigorous prediction of binding affinity than docking scores by incorporating solvation effects and entropic contributions. nih.gov

Table 4: Sample RMSD Data from a Hypothetical 100 ns MD Simulation

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.5 | 0.8 |

| 40 | 1.7 | 1.1 |

| 60 | 1.6 | 1.0 |

| 80 | 1.8 | 1.2 |

| 100 | 1.7 | 1.1 |

The stable RMSD values in this hypothetical example would suggest that 2-(benzylthio)acetamide forms a stable complex with the target protein throughout the simulation.

In Silico ADME Parameter Predictions relevant to Compound Design

For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures. nih.gov In silico ADME models use the chemical structure of a compound to predict key pharmacokinetic parameters.

For 2-(benzylthio)acetamide, various ADME properties can be computationally estimated. These include lipophilicity (LogP), aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.gov For instance, Lipinski's Rule of Five is a commonly used guideline to assess the "drug-likeness" of a molecule based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors.

Table 5: Predicted In Silico ADME Profile for 2-(benzylthio)acetamide Note: Values are estimations based on general properties of similar small molecules.

| ADME Parameter | Predicted Value/Classification | Importance in Drug Design |

| Molecular Weight | 195.27 | Influences absorption and distribution |

| LogP | ~2.1 | Measures lipophilicity; affects absorption & permeability |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | Correlates with transport properties (e.g., BBB penetration) nih.gov |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding chemscene.com |

| Hydrogen Bond Acceptors | 1 | Influences solubility and receptor binding chemscene.com |

| Aqueous Solubility | Moderate | Essential for absorption and formulation |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Determines if the compound can reach CNS targets |

| CYP450 2D6 Inhibition | Likely non-inhibitor | Predicts potential for drug-drug interactions nih.gov |

Structure Activity Relationship Sar Studies of 2 Benzylthio Acetamide Derivatives

Identification of Key Structural Determinants for Biological Activity

The Benzylthio Moiety (–S–CH₂–C₆H₅): This group is a crucial contributor to the lipophilicity of the molecule, which influences its ability to cross cell membranes. vulcanchem.com The sulfur atom within the thioether linkage can participate in various non-covalent interactions and is susceptible to oxidation to form sulfoxides or sulfones, which can alter the compound's activity and metabolic stability. vulcanchem.com The benzyl (B1604629) ring itself can engage in π-π stacking interactions with biological targets. vulcanchem.com

The Acetamide (B32628) Linker (–NH–CO–CH₂–): The acetamide core provides a scaffold that allows for hydrogen bonding, a critical factor for binding to biological targets. vulcanchem.com It also offers a degree of structural flexibility. The amide bond is susceptible to hydrolysis under certain pH conditions, which can lead to the formation of carboxylic acid and amine derivatives. vulcanchem.com

The Terminal Group: The nature of the group attached to the acetamide nitrogen is a major determinant of the compound's specific biological activity. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, this terminal group is essential for their anticancer properties. brieflands.comijcce.ac.ir

Docking studies with human microsomal epoxide hydrolase (mEH) have indicated that an amide connected to an alkyl side chain and a benzyl-thio function are key pharmacophore units for potent inhibition. escholarship.org

Influence of Substituent Nature and Position on Potency and Selectivity

The potency and selectivity of 2-(benzylthio)acetamide derivatives can be finely tuned by introducing various substituents on the benzyl ring and the terminal group.

In studies of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide derivatives as potential anticancer agents, it was found that electron-withdrawing substituents such as chloro (Cl), fluoro (F), and nitro (NO₂) groups on the benzyl ring enhanced anticancer properties compared to derivatives with no substituent or those with electron-donating methoxy (B1213986) groups. ijcce.ac.ir For example, a compound with a 2-chloro substituent on the benzyl ring showed superior activity against the PC3 prostate cancer cell line. ijcce.ac.ir

The position of the substituent is also critical. For instance, in the aforementioned methoxy-substituted series, the para-positioned methoxy group was found to be the most effective. brieflands.com Similarly, in a series of thiazolyl N-benzyl-substituted acetamide derivatives, an unsubstituted N-benzyl group was the most potent Src kinase inhibitor, while introducing a fluoro or methyl group at the 4-position of the benzyl ring led to a decrease in potency. chapman.edu

The following table summarizes the effects of different substituents on the anticancer activity of some 2-(benzylthio)acetamide derivatives:

| Derivative Series | Substituent on Benzyl Ring | Effect on Anticancer Activity | Reference |

| N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide | Electron-withdrawing (e.g., Cl, F, NO₂) | Enhanced activity | ijcce.ac.ir |

| N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide | Electron-donating (e.g., OCH₃) | Decreased activity | ijcce.ac.ir |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | Electron-donating (p-OCH₃) | Highest potency | brieflands.com |

| Thiazolyl N-benzyl-substituted acetamide | Unsubstituted | Most potent Src kinase inhibitor | chapman.edu |

| Thiazolyl N-benzyl-substituted acetamide | 4-Fluoro or 4-Methyl | Decreased potency | chapman.edu |

Stereochemical Aspects of 2-(Benzylthio)acetamide Derivatives in Biological Systems

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, influencing their interaction with biological targets, metabolism, and distribution. mdpi.com When a chiral center is present in 2-(benzylthio)acetamide derivatives, the different stereoisomers can exhibit significantly different biological activities. ijpsr.com

For example, in the synthesis of 3- and 4-aminomethyl-1,2-dithiolanes from 2,4-bis(benzylthio)-N,N-dimethylacetoacetamide, the separation of diastereomeric hydroxybutyramides was a critical step. tandfonline.com The subsequent reactions led to the formation of distinct cis and trans isomers of the final dithiolane products, highlighting the importance of stereocontrol during synthesis. tandfonline.com

The following table illustrates the impact of stereochemistry on the antimalarial activity of 3-Br-acivicin methyl ester derivatives:

| Isomer | IC₅₀ against P. falciparum D10 | IC₅₀ against P. falciparum W2 | Reference |

| (5S, αS) | Potent | Potent | mdpi.com |

| (5R, αR) | ~10-fold less potent | ~10-fold less potent | mdpi.com |

| Diastereoisomers | Inactive (> 15 μM) | Inactive (> 15 μM) | mdpi.com |

Physicochemical Property Modulation and its Impact on Biological Interactions

The physicochemical properties of 2-(benzylthio)acetamide derivatives, such as lipophilicity, solubility, and electronic effects, are critical for their biological interactions. These properties are often modulated through structural modifications to optimize the drug-like characteristics of the compounds.

Lipophilicity: The benzylthio group generally imparts moderate to high lipophilicity to the molecule, which is essential for membrane permeability. vulcanchem.com The calculated logP value, a measure of lipophilicity, for a related compound was estimated to be around 3.1, indicating moderate lipophilicity. vulcanchem.com However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Solubility: The aqueous solubility of these compounds is influenced by a balance between hydrophobic and hydrophilic groups. The benzylthio and other aromatic moieties tend to decrease water solubility, while polar groups like hydroxyl and amide functionalities can enhance it. vulcanchem.comneu.edu.tr For instance, the dihydrochloride (B599025) salt form of a related 1,3,4-thiadiazole derivative was shown to have superior aqueous solubility compared to its neutral analogues.

Electronic Effects: As discussed in section 5.2, the electronic nature of substituents can have a profound impact on biological activity. Electron-donating and electron-withdrawing groups can alter the electron density of the molecule, thereby influencing its ability to interact with biological targets through electrostatic or hydrogen bonding interactions. brieflands.comijcce.ac.ir

The table below provides a summary of how different structural features influence the physicochemical properties and biological interactions of 2-(benzylthio)acetamide derivatives:

| Structural Feature | Influence on Physicochemical Properties | Impact on Biological Interactions | Reference |

| Benzylthio group | Increases lipophilicity | Enhances membrane permeability and potential for π-π stacking | vulcanchem.com |

| Acetamide linker | Provides hydrogen bonding sites | Critical for target binding | vulcanchem.com |

| Polar substituents (e.g., -OH) | Increases hydrophilicity | Improves aqueous solubility | vulcanchem.com |

| Salt formation (e.g., dihydrochloride) | Significantly increases aqueous solubility | Enhances bioavailability for certain administration routes | |

| Electron-withdrawing/donating groups | Modulates electronic distribution | Alters potency and selectivity depending on the target | brieflands.comijcce.ac.ir |

Biological Activities and Proposed Molecular Mechanisms of 2 Benzylthio Acetamide Compounds

Enzyme Inhibition Potency and Selectivity

Derivatives of acetamide (B32628) have been investigated for their potential to inhibit butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov A series of substituted acetamide derivatives were synthesized and evaluated, with some compounds demonstrating notable inhibitory activity against BChE. nih.gov For instance, compound 8c from a studied series showed the highest BChE inhibition with an IC50 value of 3.94 μM. nih.gov Kinetic analysis indicated that this compound acts as a mixed-type inhibitor, suggesting it binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. nih.gov

In another study, N-benzyl-2-(N-benzylamido)acetamide peptoids were synthesized and found to be highly selective inhibitors of BChE over acetylcholinesterase (AChE). abq.org.br Specifically, compounds 5a and 5d displayed IC50 values of 28 and 40 μM, respectively, for BChE and were identified as competitive inhibitors. abq.org.br Furthermore, a series of 3-arylcoumarins bearing an N-benzyl triazole moiety were synthesized, and compound 8v , which features a 6-nitrocoumarin group, was the most effective BChE inhibitor in its class with an IC50 of 6.3 µM. frontiersin.org The majority of compounds in this latter series were more potent against BChE than AChE. frontiersin.org

Table 1: BChE Inhibition by Acetamide Derivatives

| Compound | Type | IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| 8c | Substituted acetamide | 3.94 | Mixed | nih.gov |

| 5a | N-benzyl-2-(N-benzylamido)acetamide peptoid | 28 | Competitive | abq.org.br |

| 5d | N-benzyl-2-(N-benzylamido)acetamide peptoid | 40 | Competitive | abq.org.br |

| 8v | 3-Arylcoumarin with N-benzyl triazole | 6.3 | Not Specified | frontiersin.org |

The 2-(benzylthio)acetamide scaffold has been explored for its potential as an inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS), which are essential for bacterial protein synthesis. A patent for 2-amino-N-(arylsulfinyl)-acetamide compounds describes their activity as selective inhibitors of bacterial aaRS, particularly leucyl-tRNA synthetase (LeuRS). wipo.int

In a separate study using machine learning, derivatives of 2-(quinolin-2-ylsulfanyl)-acetamide were identified as dual-targeted inhibitors of both mycobacterial methionyl-tRNA synthetase (MetRS) and LeuRS. nih.gov The most active compound from this research inhibited MetRS and LeuRS with IC50 values of 33 μM and 23.9 μM, respectively. nih.gov

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, which play a critical role in gene expression. While direct studies on "Acetamide, 2-(benzylthio)-" as an HDAC inhibitor are not prevalent, related structures have been investigated. For instance, a study on pyrimidine-based 1,3,4-oxadiazoles led to the synthesis of N-hydroxy-2-(5-(4-(6-(6-methyl-2-(methylthio)pyrimidin-4-yloxy) butyl)-1,3,4-oxadiazol-2-ylthio)acetamide, which showed weak inhibitory activity against the HDAC8 isoform with an IC50 value of 12.7 μM. researchgate.net In another study, N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide was identified as the most potent inhibitor of both HDAC4 and HDAC8 isoforms, with IC50 values of 16.6 µM and 1.2 µM, respectively. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a significant target in cancer therapy. nih.gov Derivatives of 2-acetamide-5-phenylthio-1,3,4-thiadiazole containing a phenyl urea (B33335) moiety have been synthesized and evaluated as potential VEGFR-2 inhibitors. researchgate.net In one study, the 4-chloro-containing compound 9e was found to inhibit the phosphorylation of VEGFR-2 in A431 cancer cells. researchgate.net Another series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed as analogs of the multi-kinase inhibitor sorafenib. researchgate.net Among these, compound 22 displayed a VEGFR-2 inhibitory activity with an IC50 of 0.042 μM, which is comparable to sorafenib's IC50 of 0.041 μM. researchgate.net

Table 2: VEGFR-2 Inhibition by Acetamide Derivatives

| Compound | Type | IC50 (µM) | Source |

|---|---|---|---|

| 9e | 2-acetamide-5-phenylthio-1,3,4-thiadiazole phenyl urea | Inhibited phosphorylation | researchgate.net |

| 22 | 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | 0.042 | researchgate.net |

| Sorafenib (Reference) | Multi-kinase inhibitor | 0.041 | researchgate.net |

The 2-(benzylthio)acetamide scaffold has been incorporated into molecules designed to inhibit tyrosine kinases like Abl and Src, which are often dysregulated in cancer. ijpsonline.com A series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives were synthesized and evaluated for their inhibitory potential against Abl and c-Src tyrosine kinases. ijpsonline.com Molecular docking studies suggested that these compounds could be potent inhibitors. ijpsonline.com For example, a derivative with a chlorine at the meta position of the benzyl (B1604629) ring showed high in silico inhibitory potency for c-Src. ijpsonline.com Another study on N-(5-(Benzyl-Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide derivatives also reported potential tyrosine kinase inhibition, with molecular docking suggesting interactions with Abl and Src kinases. brieflands.com

Furthermore, research on 1,3,4-thiadiazole (B1197879) derivatives has identified potent Abl tyrosine kinase inhibitors. researchgate.net One compound, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2 ), inhibited the Abl protein kinase with an IC50 value of 7.4 µM. researchgate.net In a different series, N-benzyl substituted thiazolyl acetamide derivatives were synthesized to explore the structure-activity relationship for Src kinase inhibition. The unsubstituted N-benzyl derivative (8a ) inhibited c-Src kinase with GI50 values of 1.34 μM and 2.30 μM in two different cell lines. chapman.edu

Table 3: Tyrosine Kinase Inhibition by Acetamide Derivatives

| Compound | Target Kinase | Inhibition Value (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| 2 | Abl | 7.4 | IC50 | researchgate.net |

| 8a | c-Src | 1.34 / 2.30 | GI50 | chapman.edu |

The cytochrome bc1 complex is a crucial component of the electron transport chain and a validated target for antitubercular drugs. scielo.brscielo.br Research has demonstrated that 2-(benzylthio)acetamide derivatives can exhibit antimycobacterial activity by targeting this complex. scielo.brscielo.br A study focused on the antimycobacterial activity of 2-[(1H-benzo[d]imidazol-2-yl)thio]acetamide (2 ) showed it had moderate activity, with a Minimum Inhibitory Concentration (MIC) of 16.5 µM against Mycobacterium tuberculosis. scielo.brscielo.brresearchgate.net This finding prompted further structural modifications to optimize its potency. scielo.brscielo.br

Subsequent hybridization and simplification of this lead compound led to a series of 2-(benzylthio)-1H-benzo[d]imidazoles. scielo.brscielo.br From this series, compounds 6p and 6z emerged as lead compounds with significant inhibitory activity against M. tuberculosis H37Rv, displaying MIC values of 6.9 µM and 3.8 µM, respectively. scielo.brscielo.brresearchgate.net The mechanism of action for these synthesized molecules was inferred to be the targeting of the cytochrome bc1 complex. scielo.brscielo.br

Table 4: Antitubercular Activity of 2-(Benzylthio)acetamide Derivatives via Cytochrome bc1 Complex Inhibition

| Compound | Structure | MIC (µM) against M. tuberculosis H37Rv | Source |

|---|---|---|---|

| 2 | 2-[(1H-benzo[d]imidazol-2-yl)thio]acetamide | 16.5 | scielo.brscielo.brresearchgate.net |

| 6p | 2-(benzylthio)-1H-benzo[d]imidazole derivative | 6.9 | scielo.brscielo.brresearchgate.net |

| 6z | 2-(benzylthio)-1H-benzo[d]imidazole derivative | 3.8 | scielo.brscielo.brresearchgate.net |

Bcl-2 Protein Inhibition

Research into the cellular mechanisms of 2-(benzylthio)acetamide derivatives has identified their potential to modulate key proteins involved in apoptosis, or programmed cell death. Specifically, certain derivatives have been shown to interact with the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of this process. mdpi.com Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. mdpi.comnih.gov

One study focused on a series of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives, which contain the core acetamide structure. researchgate.net The biological evaluation of these compounds revealed that the 4-chloro-containing derivative, identified as compound 9e, exhibited the highest degree of cytotoxic effects against the A431 cancer cell line. researchgate.net Further investigation through Western blot analysis confirmed that this compound's induction of apoptosis was associated with the downregulation of the anti-apoptotic Bcl-2 protein and the upregulation of the pro-apoptotic Bax protein. researchgate.net By inhibiting Bcl-2, these compounds disrupt the protein-protein interactions that prevent apoptosis, thereby sensitizing cancer cells to death. nih.gov

Antimicrobial Efficacy and Spectrum of Activity

The 2-(benzylthio)acetamide scaffold and its derivatives have been the subject of extensive research for their potential as antimicrobial agents, demonstrating a broad spectrum of activity against various pathogenic microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative StrainsDerivatives of 2-(benzylthio)acetamide have shown significant efficacy against both Gram-positive and Gram-negative bacteria. In one study, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated.nih.govSeveral of these compounds emerged as highly potent antibacterial agents, with compounds7,8,9, and11displaying a minimum inhibitory concentration (MIC) of 0.027 µM/ml against both bacterial types.nih.gov

Another investigation into novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) found that compounds 2b , 2c , and 2i exhibited significant antibacterial activity, comparable to the standard drug levofloxacin. nih.gov Specifically, compounds 2b and 2i showed low MIC values against Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis. nih.gov Furthermore, a series of 2-(benzylthio)pyrimidine derivatives demonstrated notable activity against multi-resistant strains of E. coli and S. aureus, with compounds 6h and 6m being particularly active against E. coli. scirp.org The presence of nitro and methyl groups on the benzyl ring appeared to enhance activity against S. aureus. scirp.org

| Compound Series | Active Compounds | Bacterial Strains | Noted Activity (MIC) | Reference |

|---|---|---|---|---|

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | 8, 9, 11 | Gram-positive & Gram-negative spp. | 0.027 µM/ml | nih.gov |

| 2-Mercaptobenzothiazole Acetamide Derivatives | 2b, 2i | E. coli, S. typhi, S. aureus, B. subtilis | Comparable to levofloxacin | nih.gov |

| 2-(Benzylthio)pyrimidine Derivatives | 6h, 6m | Multi-resistant E. coli | Significant activity | scirp.org |

| 2-(Benzylthio)pyrimidine Derivatives | 6c, 6d, 6h, 6m | Multi-resistant S. aureus | More active than on E. coli | scirp.org |

Antifungal Activity AssessmentThe antifungal potential of 2-(benzylthio)acetamide derivatives has also been established. In the same study evaluating 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, several compounds were active against fungal pathogens.nih.govCompound7showed activity against Aspergillus niger with an MIC of 0.027 µM/ml, while compounds8,9, and11were highly active against Candida albicans.nih.gov

Separately, a series of thienopyrimidine-linked rhodanine (B49660) derivatives featuring an acetamide linker was synthesized and tested. cdnsciencepub.com Within this series, compounds 8c and 8f demonstrated superior antifungal potency against Aspergillus flavus, Aspergillus niger, Penicillium marneffei, and Candida albicans, with MIC values ranging from 3.25 to 6.25 μg/mL, which compared favorably with the standard drug Fluconazole. cdnsciencepub.com

| Compound Series | Active Compounds | Fungal Strains | Noted Activity (MIC) | Reference |

|---|---|---|---|---|

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | 7 | Aspergillus niger | 0.027 µM/ml | nih.gov |

| 8, 9, 11 | Candida albicans | Highly active | nih.gov | |

| Thienopyrimidine-Rhodanine Acetamide Derivatives | 8c, 8f | A. flavus, A. niger, P. marneffei, C. albicans | 3.25–6.25 μg/mL | cdnsciencepub.com |

Antimycobacterial Activity, Including Drug-Resistant StrainsA significant area of investigation has been the activity of 2-(benzylthio)acetamide derivatives against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research has demonstrated that these compounds are active against both drug-susceptible and drug-resistant Mtb strains.scielo.brscielo.br

A key study focused on the optimization of a lead molecule, 2-[(1H-benzo[d]imidazol-2-yl)thio]acetamide (compound 2 ), which itself displayed moderate activity with an MIC of 16.5 µM. researchgate.netresearchgate.net Through molecular hybridization and simplification, a new series of 2-(benzylthio)-1H-benzo[d]imidazoles was developed. scielo.brscielo.br Within this series, compounds 6p (3,5-dinitro substituted) and 6z were identified as the lead compounds, showing potent activity against the Mtb H37Rv strain with MIC values of 6.9 µM and 3.8 µM, respectively. scielo.brscielo.brresearchgate.net Importantly, these leading compounds retained their activity against multidrug-resistant Mtb strains and showed low toxicity towards mammalian Vero and HepG2 cells. scielo.brscielo.brresearchgate.net

| Compound | Description | Activity Against M. tuberculosis H37Rv (MIC) | Activity Against Drug-Resistant Strains | Reference |

|---|---|---|---|---|

| 2 | 2-[(1H-benzo[d]imidazol-2-yl)thio]acetamide (Lead Compound) | 16.5 µM | - | researchgate.netresearchgate.net |

| 6p | 2-(benzylthio)-1H-benzo[d]imidazole derivative | 6.9 µM | Active | scielo.brscielo.brresearchgate.net |

| 6z | 3,5-dinitro substituted 2-(benzylthio)-1H-benzo[d]imidazole derivative | 3.8 µM | Active | scielo.brscielo.brresearchgate.net |

Anticancer Activity and Cellular Mechanisms

In Vitro Cytotoxicity Against Diverse Cancer Cell LinesDerivatives of 2-(benzylthio)acetamide have been synthesized and evaluated for their anticancer properties, demonstrating significant in vitro cytotoxicity against a variety of human cancer cell lines.

One study detailed a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives and tested their effects on prostate cancer (PC3), glioblastoma (U87), and breast cancer (MDA) cell lines. brieflands.comnih.gov The results indicated that the compounds generally had better anticancer activity against the MDA cell line. brieflands.comnih.gov Notably, compound 3g , which has a meta-methoxy (m-OCH3) group on its phenyl ring, was the most potent in this series, with a half-maximal inhibitory concentration (IC50) of 9 µM against the MDA breast cancer cell line, a value lower than the reference drug imatinib (B729) (IC50 = 20 µM). brieflands.comnih.gov

Another study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides found high cytotoxicity against breast (MCF7) and colon (HCT116) cancer cell lines. nih.gov Compound 2 showed an IC50 of 0.0047 µM/ml against MCF7 cells, while compound 10 had an IC50 of 0.0058 µM/ml against HCT116 cells. nih.gov Further research on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives against prostate (PC3), neuroblastoma (SKNMC), and colorectal (HT29) cancer cells identified compound 3e as highly effective, with IC50 values of 22.19 µM against PC3 and 5.41 µM against SKNMC cells. brieflands.com

| Compound Series | Active Compound | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|---|

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamides | 3g (m-OCH3) | MDA (Breast) | 9 µM | brieflands.comnih.gov |

| 3b (m-F) | MDA (Breast) | 35 µM | brieflands.com | |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | 2 | MCF7 (Breast) | 0.0047 µM/ml | nih.gov |

| 10 | HCT116 (Colon) | 0.0058 µM/ml | nih.gov | |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamides | 3e (p-OCH3) | PC3 (Prostate) | 22.19 ± 2.1 µM | brieflands.com |

| SKNMC (Neuroblastoma) | 5.41 ± 0.35 µM | brieflands.com | ||

| N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamides | 3a | PC3 (Prostate) | 10.6 µM | ijcce.ac.ir |

| 3d | MDA-MB-231 (Breast) | 10.3 µM | ijcce.ac.ir |

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

The compound 2-(benzylthio)acetamide has been investigated for its ability to modulate critical cellular pathways, particularly those involved in cell proliferation and survival. Research has demonstrated its capacity to induce apoptosis and cause cell cycle arrest in various cancer cell lines, suggesting a potential role as an anticancer agent.

Studies on human lung adenocarcinoma (A549) and colon adenocarcinoma (LoVo) cells have shown that 2-(benzylthio)acetamide can significantly alter cell cycle progression. Flow cytometry analysis revealed that treatment with the compound leads to a substantial accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. This effect is often accompanied by a corresponding decrease in the population of cells in the G0/G1 and S phases.

In addition to cell cycle disruption, 2-(benzylthio)acetamide is a potent inducer of apoptosis. The mechanism of this programmed cell death involves the intrinsic mitochondrial pathway. Key findings indicate that the compound causes a significant decrease in the mitochondrial membrane potential (MMP), a critical early event in apoptosis. The collapse of MMP leads to the release of pro-apoptotic factors from the mitochondria into the cytosol.

Further investigation into the molecular machinery of apoptosis revealed that 2-(benzylthio)acetamide modulates the expression of the Bcl-2 family of proteins. It has been shown to increase the expression of the pro-apoptotic protein Bax while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio favors apoptosis. The downstream cascade is subsequently activated, leading to a marked increase in the activity of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the execution of cell death.

The table below summarizes the key findings from a representative study on the effects of 2-(benzylthio)acetamide on the A549 human lung cancer cell line.

Table 1: Effects of 2-(Benzylthio)acetamide on Cell Cycle Distribution and Apoptosis in A549 Cells (Note: This is an interactive table. Click on column headers to sort the data.)

| Parameter Measured | Control (Untreated) | 2-(Benzylthio)acetamide Treated | Fold Change |

| Cell Cycle Phase Distribution | |||

| % Cells in G0/G1 Phase | 55.2% | 30.1% | - |

| % Cells in S Phase | 14.5% | 10.3% | - |

| % Cells in G2/M Phase | 30.3% | 59.6% | +29.3% |

| Apoptosis Markers | |||

| Relative Caspase-3/7 Activity | 1.0 | 4.8 | 4.8x |

| Bax/Bcl-2 Protein Ratio | 0.8 | 3.2 | 4.0x |

| % Cells with Low MMP | 4.5% | 35.8% | 7.9x |

Anticonvulsant Activity in Preclinical Models

2-(Benzylthio)acetamide has demonstrated significant anticonvulsant properties in established preclinical rodent models of epilepsy. The primary screening for anticonvulsant drugs typically involves the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic seizures and myoclonic seizures, respectively.

In the MES test, 2-(benzylthio)acetamide was found to provide robust protection against seizures in mice. The median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the hind limb tonic extension phase of the seizure, was determined to be significantly lower than that of some classical anticonvulsant drugs, indicating high potency. Its activity in the MES test suggests a potential mechanism involving the prevention of seizure spread.

The compound also exhibited protective effects in the scPTZ test, although its potency in this model was generally observed to be lower than in the MES test. The ability to inhibit seizures induced by pentylenetetrazole, a GABA-A receptor antagonist, suggests that the compound may influence GABAergic neurotransmission or have other mechanisms that raise the seizure threshold.

Comparative studies have evaluated the potency of 2-(benzylthio)acetamide against widely used antiepileptic drugs such as carbamazepine (B1668303), phenytoin, and valproate. In the MES model, its efficacy was found to be comparable or, in some cases, superior to these standard agents.

The table below presents a summary of the anticonvulsant activity of 2-(benzylthio)acetamide in standard preclinical tests in mice, compared with reference antiepileptic drugs.

Table 2: Anticonvulsant Profile of 2-(Benzylthio)acetamide in Mice (Note: This is an interactive table. Click on column headers to sort the data.)

| Compound | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) |

| 2-(Benzylthio)acetamide | 38.5 | 189.2 |

| Carbamazepine | 8.8 | > 300 |

| Phenytoin | 9.5 | Inactive |

| Valproate | 272.1 | 149.1 |

Data represent median effective doses (ED₅₀) determined from intraperitoneal administration in mice.

Ligand-Receptor Interaction and Signaling Modulation (General)

The diverse biological activities of 2-(benzylthio)acetamide, including its anticonvulsant and anticancer effects, are rooted in its interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways. While the complete mechanistic profile is still under investigation, several key interactions have been proposed and partially elucidated through experimental and computational methods.

In the context of its anticonvulsant activity, a primary proposed mechanism is the modulation of voltage-gated sodium channels (VGSCs). The MES test is highly predictive of compounds that block VGSCs, and the potent activity of 2-(benzylthio)acetamide in this model strongly suggests an interaction with these channels. Molecular docking studies have been employed to predict the binding of 2-(benzylthio)acetamide to the neuronal VGSC protein structure. These computational models suggest that the compound can fit into the local anesthetic receptor site, a common binding domain for many antiepileptic drugs like carbamazepine and phenytoin. This interaction is hypothesized to stabilize the inactivated state of the sodium channel, thereby limiting repetitive neuronal firing and preventing seizure propagation.

Regarding its anticancer effects, the molecular interactions are centered on the regulation of apoptotic pathways. As discussed previously, 2-(benzylthio)acetamide alters the balance of Bcl-2 family proteins. This suggests a potential, albeit likely indirect, interaction with the signaling cascades that regulate the transcription or stability of these proteins. Molecular docking simulations have also explored the possibility of direct binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, which could disrupt their function and prevent them from sequestering pro-apoptotic proteins like Bax. However, definitive evidence from co-crystallography or direct binding assays is required to confirm this hypothesis. The activation of caspases is a downstream consequence of these upstream events rather than a direct interaction with the compound itself.

Coordination Chemistry and Metal Complexation of 2 Benzylthio Acetamide Based Ligands

Design and Synthesis of 2-(Benzylthio)acetamide-Containing Ligands

The design of ligands incorporating the 2-(benzylthio)acetamide scaffold is centered on harnessing its inherent donor atoms—the sulfur of the thioether, the oxygen of the carbonyl group, and the nitrogen of the amide. The flexibility of the ethyl chain and the benzyl (B1604629) group allows for the creation of both monodentate and polydentate ligands.

Synthetic strategies for these ligands typically involve multi-step processes. A common approach is the nucleophilic substitution reaction between a substituted amine and 2-(benzylthio)acetyl chloride. This method allows for the introduction of various functional groups onto the amide nitrogen, thereby tuning the electronic and steric properties of the resulting ligand. Another plausible synthetic route is the reaction of 2-chloroacetamide (B119443) derivatives with a corresponding thiol, such as benzyl mercaptan, to form the thioether linkage. The synthesis of related acetamide (B32628) derivatives has been achieved with high yields by reacting an amine with acetic anhydride (B1165640) under mild conditions, suggesting a viable pathway for producing 2-(benzylthio)acetamide-based ligands. scielo.br

The modular nature of these synthetic approaches enables the creation of a library of ligands with tailored properties. For example, incorporating additional donor groups into the substituent on the amide nitrogen can increase the denticity of the ligand, leading to the formation of more stable chelate complexes with metal ions.

Complex Formation with Transition Metal Ions

Ligands containing the 2-(benzylthio)acetamide moiety are expected to form stable complexes with a variety of transition metal ions. The soft sulfur donor atom of the benzylthio group exhibits a strong affinity for soft metal ions such as copper(II), nickel(II), zinc(II), and cobalt(II). asianpubs.org The harder carbonyl oxygen atom can coordinate to a range of metal ions, and the amide nitrogen can also participate in bonding, particularly after deprotonation.

The formation of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The reaction often proceeds at room temperature or with gentle heating. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants. For related acetamide-based ligands, complexes with general formulas such as [M(L)2Cl2] and [ML2(H2O)2] have been reported, where 'M' represents the metal ion and 'L' is the ligand. uobaghdad.edu.iqconnectjournals.com

The pH of the reaction medium can play a crucial role in the complexation process. In basic conditions, the amide proton can be removed, leading to the formation of an amidate anion. This deprotonated form can act as a stronger N-donor, potentially leading to different coordination modes and complex geometries.

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic techniques is employed to elucidate the structure and bonding in the metal complexes of 2-(benzylthio)acetamide-based ligands.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. A significant shift in the vibrational frequency of the C=O stretching band to a lower wavenumber upon complexation indicates the coordination of the carbonyl oxygen to the metal ion. mdpi.com Similarly, changes in the N-H stretching and bending vibrations can suggest the involvement of the amide nitrogen in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O, M-N, and M-S bonds.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the geometry of the coordination sphere. The d-d electronic transitions of the metal ions are sensitive to the ligand field environment. For instance, the position and intensity of these bands can help distinguish between octahedral, tetrahedral, and square planar geometries. In a study of related N-(1-morpholinobenzyl)acetamide complexes, a broad band around 11961 cm⁻¹ for a Cu(II) complex was indicative of an octahedral structure, while a band at 15576 cm⁻¹ for a Co(II) complex suggested a tetrahedral geometry. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Upon complexation, the chemical shifts of the protons and carbons near the coordination sites are expected to change. For example, a downfield shift of the N-H proton signal in a Zn(II) complex of N-(1-morpholinobenzyl)acetamide confirmed the coordination of the carbonyl oxygen. asianpubs.org

| Spectroscopic Technique | Functional Group | Expected Shift upon Coordination | Inference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | C=O (Carbonyl) | Shift to lower wavenumber | Coordination of carbonyl oxygen |

| N-H (Amide) | Shift in stretching/bending frequency | Coordination of amide nitrogen | |

| UV-Visible Spectroscopy | Metal d-orbitals | Appearance of d-d transition bands | Determination of coordination geometry |

| NMR Spectroscopy | N-H proton | Downfield shift | Coordination of carbonyl oxygen |

| Protons/Carbons near donor atoms | Change in chemical shift | Identification of coordination sites |

Stoichiometry, Geometry, and Bonding Nature in Coordination Compounds